molecular formula C14H12N4O3S B2711642 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013796-55-8

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2711642
CAS RN: 1013796-55-8
M. Wt: 316.34
InChI Key: DNXWOWVWCZMYCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound, [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, is 1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10) . This suggests that the compound has a planar structure with conjugated pi electrons, contributing to its potential reactivity.

Scientific Research Applications

Synthesis and Antioxidant Studies

A study by Ahmad et al. (2012) focused on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. The compounds were evaluated for their antioxidant activities, with many demonstrating moderate to significant radical scavenging activity. This suggests their potential as templates for the development of biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The compounds also demonstrated non-cytotoxic concentrations, indicating their potential as antibacterial agents (Palkar et al., 2017).

Effects on Prooxidant and Antioxidant Processes

Research by Shalai et al. (2021) on thiazole derivatives showed that they did not cause severe liver toxicity in both healthy and tumor-bearing mice, with certain derivatives reducing the level of TBA-positive products. This indicates their safety and potential therapeutic benefits in liver health (Shalai et al., 2021).

One-Pot Synthesis of Heterocycles

Guleli et al. (2019) described a method for the synthesis of substituted benzo[b][1,8]naphthyridine-3-carboxamide derivatives, demonstrating the versatility of a simple, one-pot heterocyclization method in constructing novel heterocycles. This highlights the potential of such compounds in the development of new bioactive molecules (Guleli et al., 2019).

Synthesis and Biological Evaluation of Triazoloquinazoline Derivatives

A study by Gadhave et al. (2020) synthesized N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives, which were found to be active as antioxidant and antibacterial agents. This suggests their usefulness in developing new pharmacological activities (Gadhave et al., 2020).

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-7-3-9(18(2)17-7)13(19)16-14-15-8-4-10-11(21-6-20-10)5-12(8)22-14/h3-5H,6H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXWOWVWCZMYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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